4-Me-PDTic

Description

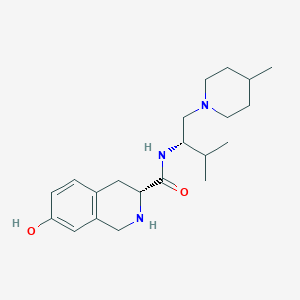

4-Me-PDTic, chemically designated as (3R)-7-hydroxy-N-[(1S)-2-methyl-1-[(−4-methylpiperidin-1-yl)methyl]propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, is a potent and selective kappa opioid receptor (KOR) antagonist. It exhibits a Ke value of 0.37 nM in [35S]GTPγS binding assays, with 645-fold selectivity for KOR over the mu opioid receptor (MOR) and >8,100-fold selectivity over the delta opioid receptor (DOR) . Its molecular weight (432.43 g/mol), calculated logBB (blood-brain barrier penetration index), and central nervous system (CNS) multiparameter optimization (MPO) score predict excellent brain penetration, corroborated by pharmacokinetic studies in rodents . These properties position this compound as a promising therapeutic candidate for CNS disorders involving dysregulated KOR activity, such as addiction and depression.

Properties

Molecular Formula |

C21H33N3O2 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

(3R)-7-hydroxy-N-[(2S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1 |

InChI Key |

QHBNPMPKVNZQAM-WOJBJXKFSA-N |

Isomeric SMILES |

CC1CCN(CC1)C[C@H](C(C)C)NC(=O)[C@H]2CC3=C(CN2)C=C(C=C3)O |

Canonical SMILES |

CC1CCN(CC1)CC(C(C)C)NC(=O)C2CC3=C(CN2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Me-PDTic involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the imidazole ring, followed by the introduction of the benzazepine moiety. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

4-Me-PDTic undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Me-PDTic has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the structure-activity relationships of kappa opioid receptor antagonists.

Biology: Helps in understanding the role of kappa opioid receptors in various biological processes.

Medicine: Investigated for its potential use in pain management and treatment of addiction.

Industry: Utilized in the development of new pharmaceuticals targeting the kappa opioid receptor.

Mechanism of Action

4-Me-PDTic exerts its effects by selectively binding to the kappa opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with its natural ligands, leading to a decrease in the receptor’s signaling pathways. The molecular targets involved include the kappa opioid receptor and associated G-proteins, which play a crucial role in the receptor’s signaling mechanisms .

Comparison with Similar Compounds

Pharmacological Selectivity

4-Me-PDTic’s exceptional selectivity distinguishes it from other opioid receptor antagonists. For example:

- Nor-Binaltorphimine (nor-BNI), a classical KOR antagonist, shows lower selectivity (∼20–50-fold for KOR over MOR/DOR) and prolonged side effects due to irreversible binding .

- JDTic, another KOR antagonist, has high potency (Ke ∼ 0.02 nM) but suffers from delayed onset of action and complex pharmacokinetics, limiting clinical utility .

Structural and Physicochemical Properties

The tetrahydroisoquinoline scaffold of this compound contributes to its balanced physicochemical profile:

- Molecular Weight (432.43 g/mol) : Complies with Lipinski’s rule (≤500 g/mol), unlike bulkier KOR antagonists like JDTic (MW ∼ 600 g/mol) .

- Polar Surface Area (PSA) : Estimated to be <140 Ų, ensuring efficient membrane permeability .

- logP and logD : Predicted to be <5, aligning with optimal absorption parameters .

In contrast, 1,2,4-triazole derivatives (e.g., compounds 7a-n in ) targeting 15-lipoxygenase (15-LOX) exhibit higher molecular weights (up to 506.6 g/mol) but still comply with drug-likeness guidelines .

ADME and CNS Penetration

Rodent studies confirm this compound’s brain penetration, whereas PF-04455242, a clinical-stage KOR antagonist, requires dose optimization to mitigate peripheral side effects .

Clinical and Preclinical Limitations

While this compound excels in selectivity and pharmacokinetics, its analogs in the same structural class (e.g., compound 12 derivatives) may exhibit reduced potency or selectivity due to modifications at the 4-methylpiperidine or tetrahydroisoquinoline moieties . Additionally, unlike 4-PCC (a clotting factor with unrelated mechanisms), this compound’s therapeutic scope is confined to neuropsychiatric conditions, necessitating targeted safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.